molecular formula C4H5FN4O B13109214 2,6-Diamino-5-fluoropyrimidin-4(1H)-one

2,6-Diamino-5-fluoropyrimidin-4(1H)-one

Cat. No.: B13109214
M. Wt: 144.11 g/mol
InChI Key: UOXSAKMOXKGQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-fluoropyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-fluoropyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-diaminopyrimidine and fluorinating agents.

    Cyclization: The cyclization step involves the formation of the pyrimidine ring, which can be facilitated by heating the reaction mixture in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-fluoropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorine groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

2,6-Diamino-5-fluoropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-fluoropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to its targets, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidin-4(1H)-one: Lacks the fluorine atom, which may result in different biological activity.

    5-Fluorouracil: A well-known anticancer agent with a similar fluoropyrimidine structure.

    2,4-Diamino-6-fluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.

Uniqueness

2,6-Diamino-5-fluoropyrimidin-4(1H)-one is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C4H5FN4O

Molecular Weight

144.11 g/mol

IUPAC Name

2,4-diamino-5-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H5FN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)

InChI Key

UOXSAKMOXKGQET-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.